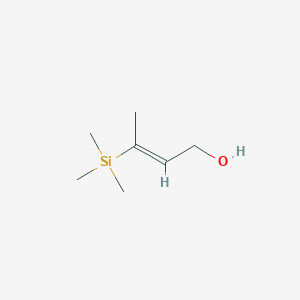

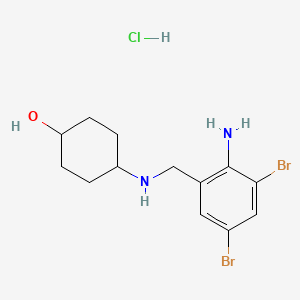

![molecular formula C₂₅H₂₄Cl₂N₄O₆S₂ B1144551 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1807455-76-0](/img/structure/B1144551.png)

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a class of substances involved in the development of novel therapeutic agents, particularly as inhibitors or modulators of biological activity. The focus here is on its synthesis, molecular structure, chemical reactions, and properties, excluding its applications in drug use, dosages, and side effects.

Synthesis Analysis

The synthesis process of related compounds typically involves multi-step organic reactions, including amide coupling, nucleophilic substitution, and cyclization. A notable example includes the efficient synthesis approach for carboxamide derivatives, employing stepwise synthesis from key intermediates like oxiran-2-ylmethyl isoindoline-1, 3-dione, showcasing the complexity and precision required in synthesizing such compounds (Thumula et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds is analyzed through various spectroscopic methods, providing insights into their conformation and the arrangement of functional groups. These analyses are crucial for understanding the compound's interactions at the molecular level, influencing its biological activities.

Chemical Reactions and Properties

Carboxamide derivatives, such as those related to the mentioned compound, exhibit a range of chemical reactions, including transformations that highlight their potential as antimicrobial and antithrombotic agents. These reactions underscore the functional versatility and reactivity of the carboxamide group in mediating biological effects (Roehrig et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Novel Synthetic Pathways

Research has been conducted on the synthesis and transformation of thiophene derivatives, which are crucial for developing pharmaceuticals and materials with specific properties. For example, studies have explored the synthesis of thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines through novel transformations of amino and carbonyl/nitrile groups in the Gewald thiophenes, highlighting the compound's versatility in creating complex molecular architectures (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Chemical Reactivity and Applications

The compound's reactivity with various chemical agents has led to the development of novel antimicrobial agents and the study of their structure-activity relationships. For instance, research on the synthesis and characterization of thiophene derivatives has provided insights into their potential as antimicrobial agents, with specific studies focusing on their synthesis, docking studies, and evaluation against different microbial strains (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Medicinal Chemistry and Pharmacology

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial activity, offering new avenues for treating infections. Research in this area includes the development of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which have shown significant activities against bacterial and fungal strains, pointing towards the compound's role in creating effective antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Antitubercular Agents

Another study focused on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, demonstrating the compound's potential in addressing tuberculosis, a significant global health issue (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Antithrombotic Agent Discovery

The compound has been highlighted in the discovery of novel antithrombotic agents, specifically as a potent and selective inhibitor of Factor Xa, showcasing its potential in developing new treatments for thromboembolic diseases (Roehrig, Straub, Pohlmann, Lampe, Pernerstorfer, Schlemmer, Reinemer, & Perzborn, 2005).

Eigenschaften

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEMJJHGXGOKPN-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)COCCN(C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl2N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rivaroxaban Impurity H | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

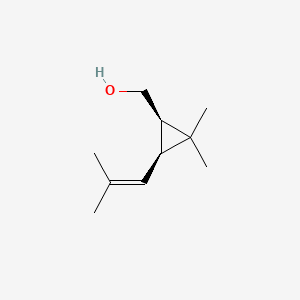

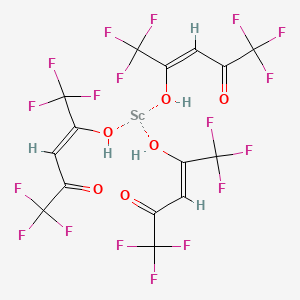

![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)